7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
The synthesis of 7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the purine core, followed by the introduction of the benzyl and isopentylthio groups. Common reagents used in these reactions include alkyl halides, thiols, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopentylthio groups, where nucleophiles replace existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Scientific Research Applications
7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with purine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases related to purine metabolism.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved can include those related to purine metabolism, signal transduction, or cellular proliferation.
Comparison with Similar Compounds
Similar compounds to 7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as:
Theophylline: A methylxanthine derivative used as a bronchodilator.
Caffeine: A stimulant found in coffee and tea, structurally similar to theophylline.
Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-benzyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)9-10-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAXPMDOAQPNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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